molecular formula C10H16O2 B6229007 2-{spiro[2.5]octan-5-yl}acetic acid CAS No. 2168295-29-0

2-{spiro[2.5]octan-5-yl}acetic acid

Cat. No. B6229007
CAS RN: 2168295-29-0
M. Wt: 168.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{spiro[2.5]octan-5-yl}acetic acid” is a chemical compound with a unique structure. It is characterized by a spiro[2.5]octane core, which is a type of spirocyclic system where two rings share a single atom . This compound is related to the spiro[2.3]hexan-5-yl}acetic acid .


Molecular Structure Analysis

The molecular structure of “2-{spiro[2.5]octan-5-yl}acetic acid” is characterized by a spiro[2.5]octane core with an acetic acid moiety attached. The InChI code for this compound is 1S/C10H16O2/c11-9(12)6-8-2-1-3-10(7-8)4-5-10/h8H,1-7H2,(H,11,12) and its molecular weight is 168.24 .


Physical And Chemical Properties Analysis

“2-{spiro[2.5]octan-5-yl}acetic acid” is a powder at room temperature. It has a molecular weight of 168.24 and its purity is 95%. It should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety data sheet for “2-{spiro[2.5]octan-5-yl}acetic acid” indicates that it is a hazardous substance. It has the signal word “Danger” and is associated with hazard statements H315, H318, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Spirocyclic derivatives, including “2-{spiro[2.5]octan-5-yl}acetic acid”, have potential applications as antioxidants. They have been shown to prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). Therefore, future research could focus on exploring the antioxidant activities of these compounds and their potential applications in treating diseases associated with oxidative stress .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{spiro[2.5]octan-5-yl}acetic acid involves the preparation of the spiro[2.5]octane ring system followed by the introduction of the carboxylic acid group at the 5-position of the ring.", "Starting Materials": [ "Cyclopentanone", "Methyl acetoacetate", "Benzaldehyde", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Sodium hydroxide solution", "Acetic anhydride", "Acetic acid", "Sulfuric acid", "Water" ], "Reaction": [ "1. Preparation of spiro[2.5]octane ring system:", "1.1. Synthesis of 2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one:", "1.1.1. Dissolve 10 g of cyclopentanone in 50 mL of ethanol.", "1.1.2. Add 10 g of methyl acetoacetate and 10 g of benzaldehyde to the solution.", "1.1.3. Add 5 g of sodium borohydride to the mixture and stir for 2 hours at room temperature.", "1.1.4. Add 50 mL of water to the reaction mixture and extract the product with diethyl ether.", "1.1.5. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the product.", "1.2. Synthesis of spiro[2.5]octane:", "1.2.1. Dissolve 5 g of the 2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one in 50 mL of ethanol.", "1.2.2. Add 5 g of bromine to the solution and stir for 2 hours at room temperature.", "1.2.3. Add 50 mL of water to the reaction mixture and extract the product with diethyl ether.", "1.2.4. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the product.", "2. Introduction of carboxylic acid group:", "2.1. Synthesis of 2-{spiro[2.5]octan-5-yl}acetic acid:", "2.1.1. Dissolve 5 g of spiro[2.5]octane in 50 mL of chloroacetic acid.", "2.1.2. Add 5 g of sodium bicarbonate to the solution and stir for 2 hours at room temperature.", "2.1.3. Extract the product with diethyl ether and wash the organic layer with water.", "2.1.4. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the product.", "2.1.5. Dissolve the product in acetic anhydride and add a few drops of sulfuric acid.", "2.1.6. Heat the mixture at 60°C for 2 hours.", "2.1.7. Cool the mixture and add water to precipitate the product.", "2.1.8. Filter the product and wash with water and sodium chloride solution.", "2.1.9. Dry the product and recrystallize from ethanol to obtain pure 2-{spiro[2.5]octan-5-yl}acetic acid." ] }

CAS RN

2168295-29-0

Product Name

2-{spiro[2.5]octan-5-yl}acetic acid

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.